molecular formula C9H7NO3 B1590004 5-Nitro-2,3-dihydro-1H-inden-1-one CAS No. 22246-24-8

5-Nitro-2,3-dihydro-1H-inden-1-one

Cat. No. B1590004
CAS RN: 22246-24-8
M. Wt: 177.16 g/mol
InChI Key: CEYRNHBUWNTMKJ-UHFFFAOYSA-N
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Description

5-Nitro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7NO3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Nitro-2,3-dihydro-1H-inden-1-one consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 177.16 .


Physical And Chemical Properties Analysis

5-Nitro-2,3-dihydro-1H-inden-1-one has a molecular weight of 177.16 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Summary of the Application

5-Nitro-2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .

Methods of Application or Experimental Procedures

A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

Results or Outcomes

The synthesized compounds were tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

2. Retinoic Acid Receptor α Agonists

Summary of the Application

Indene derivatives, including 5-Nitro-2,3-dihydro-1H-inden-1-one, have been designed and synthesized as Retinoic Acid Receptor α (RARα) agonists .

Methods of Application or Experimental Procedures

The use of receptor binding, cell proliferation, and cell differentiation assays demonstrated that most of these compounds exhibited moderate RARα binding activity and potent antiproliferative activity .

Results or Outcomes

In particular, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (36d), which showed a moderate binding affinity, exhibited a great potential to induce the differentiation of NB4 cells (68.88% at 5 μM) .

3. Antiviral Studies

Summary of the Application

Indole derivatives, including 5-Nitro-2,3-dihydro-1H-inden-1-one, have been designed and synthesized as potential antiviral agents .

Methods of Application or Experimental Procedures

Various indole derivatives were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Results or Outcomes

Certain indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .

4. Organic Synthesis

Summary of the Application

5-Nitro-2,3-dihydro-1H-inden-1-one is used in organic synthesis reactions as an oxidizing agent or a starting material for cyclization reactions .

Methods of Application or Experimental Procedures

This compound is used in various organic synthesis reactions .

Results or Outcomes

The outcomes of these reactions depend on the specific reaction conditions and the other reactants involved .

5. Antiviral Activity

Summary of the Application

Indole derivatives, including 5-Nitro-2,3-dihydro-1H-inden-1-one, have been designed and synthesized as potential antiviral agents .

Methods of Application or Experimental Procedures

Various indole derivatives were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Results or Outcomes

Certain indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .

6. Organic Synthesis

Summary of the Application

5-Nitro-2,3-dihydro-1H-inden-1-one is used in organic synthesis reactions as an oxidizing agent or a starting material for cyclization reactions .

Methods of Application or Experimental Procedures

This compound is used in various organic synthesis reactions .

Results or Outcomes

The outcomes of these reactions depend on the specific reaction conditions and the other reactants involved .

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 5-Nitro-2,3-dihydro-1H-inden-1-one . In case of accidental ingestion or inhalation, immediate medical attention is advised .

properties

IUPAC Name

5-nitro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)9/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYRNHBUWNTMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00491979
Record name 5-Nitro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2,3-dihydro-1H-inden-1-one

CAS RN

22246-24-8
Record name 5-Nitro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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